molecular formula C8H11NO2S B2906292 [(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone CAS No. 2059937-36-7

[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone

Cat. No.: B2906292
CAS No.: 2059937-36-7
M. Wt: 185.24
InChI Key: LDIYRGGFDHLLHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 2-aminophenol with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imino group. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the imino group can participate in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone can be compared with other similar compounds, such as:

    [(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfane: Similar structure but lacks the sulfone group.

    [(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfoxide: Contains a sulfoxide group instead of a sulfone group.

    [(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfone: Contains a sulfone group, similar to the target compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-12(2,11)9-7-5-3-4-6-8(7)10/h3-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIYRGGFDHLLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=CC=CC=C1O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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